molecular formula C23H25ClN4O B1574212 ML241 hydrochloride

ML241 hydrochloride

Cat. No.: B1574212
M. Wt: 408.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ML241 hydrochloride is a potent and selective inhibitors of p97 ATPase with IC50 values of 100 nM.  ML241 inhibits p97 ATPase with IC50 values of 100 nM. ML241 inhibits degradation of a p97-dependent but not a p97-independent proteasome substrate in a dual-reporter cell line. ML241 selectively inhibits the D2 domain.

Scientific Research Applications

Inhibition of p97 ATPase

ML241 hydrochloride, along with ML240, has been identified as a potent and selective inhibitor of p97 ATPase. These compounds have shown the ability to inhibit the degradation of p97-dependent proteasome substrates and impair the endoplasmic reticulum-associated degradation (ERAD) pathway. Notably, ML241 did not stimulate the accumulation of LC3-II or activate cancer cell apoptosis, in contrast to ML240. This differential behavior between ML240 and ML241 highlights the potential for developing pathway-specific p97 inhibitors, with ML241 having particular relevance in the context of targeting specific protein degradation pathways (Chou et al., 2013).

Interaction with Other Compounds and Pathways

While there is a focus on this compound's interaction with p97 ATPase, it's crucial to consider its interaction with other compounds and pathways. For instance, research on related compounds like MLN4924, which inhibits the NEDD8-activating enzyme, can provide insights into how small molecular inhibitors like ML241 might interact with cellular pathways and affect cell proliferation, apoptosis, and senescence (Lin et al., 2010).

Applications in Chromatography and Analytical Chemistry

Further applications of this compound extend into analytical chemistry, particularly in chromatography. Techniques like micellar liquid chromatography (MLC) have been developed for the isolation and analysis of various drugs, and the study of these methods can potentially offer insights into the physical and chemical properties of compounds like this compound (Ramezani et al., 2018).

Other Relevant Studies

Additional studies relevant to understanding the scientific applications of this compound include research on the stability of pharmaceutical compounds, genotoxic impurities analysis in drugs, and methods for determining partition coefficients of pharmaceutical compounds. These studies, while not directly involving ML241, provide essential context for its behavior in various formulations and under different conditions, which is crucial for its application in pharmaceutical research (Barros et al., 2022; Zate et al., 2017; Waters & Kasprzyk-Hordern, 2010).

Properties

Molecular Formula

C23H25ClN4O

Molecular Weight

408.92

Synonyms

2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine hydrochlorid

Origin of Product

United States

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